(2-Bromoethoxy)cyclobutane
Overview
Description
(2-Bromoethoxy)cyclobutane is an organic compound with the molecular formula C6H11BrO It consists of a cyclobutane ring substituted with a 2-bromoethoxy group
Mechanism of Action
Target of Action
Cyclobutane derivatives, which (2-bromoethoxy)cyclobutane is a part of, are known to have diverse biological effects and are prevalent in various drugs and drug prototypes .
Mode of Action
This compound, like other cyclobutane derivatives, is synthesized through [2+2] cycloaddition reactions . This is a chemical reaction where two alkenes or alkynes combine to form a cyclobutane .
Biochemical Pathways
Cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, indicating the importance of cyclobutane in biological evolution .
Pharmacokinetics
Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve adme properties .
Result of Action
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .
Action Environment
Advancements in the [2 + 2] cycloaddition methodology and a deeper comprehension of the cyclobutane chemistry have facilitated the exploration of their chemical space and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethoxy)cyclobutane typically involves the reaction of cyclobutanol with 2-bromoethanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate ether, which then undergoes cyclization to form the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethoxy)cyclobutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclobutane derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclobutene derivatives.
Oxidation: The compound can be oxidized to form corresponding cyclobutanone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted cyclobutane derivatives with various functional groups.
Elimination Reactions: Cyclobutene derivatives.
Oxidation: Cyclobutanone derivatives.
Scientific Research Applications
(2-Bromoethoxy)cyclobutane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various cyclobutane-containing compounds.
Biology: The compound is studied for its potential biological activity. Derivatives of this compound are investigated for their antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents. Their unique structure may offer advantages in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
(2-Chloroethoxy)cyclobutane: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity due to the difference in halogen electronegativity.
(2-Iodoethoxy)cyclobutane: Contains an iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to (2-Bromoethoxy)cyclobutane.
(2-Fluoroethoxy)cyclobutane: The presence of a fluorine atom significantly alters its chemical properties, making it less reactive in nucleophilic substitution but more stable.
Uniqueness
This compound is unique due to the balance of reactivity and stability provided by the bromine atom. It offers a good compromise between the reactivity of (2-Iodoethoxy)cyclobutane and the stability of (2-Fluoroethoxy)cyclobutane, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-bromoethoxycyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-4-5-8-6-2-1-3-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGJSQPKPOTIOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248321-92-7 | |
Record name | (2-bromoethoxy)cyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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